

# Spectroscopic Profile of 1-Fluorooctane: A Technical Guide

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## Compound of Interest

Compound Name: 1-Fluorooctane

Cat. No.: B1361355

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for **1-fluorooctane**, an important fluoroalkane used in various chemical applications. The document presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data in a structured format, accompanied by detailed experimental protocols and a visual representation of the analytical workflow. This guide is intended to serve as a valuable resource for researchers and professionals engaged in chemical synthesis, analysis, and drug development.

## Spectroscopic Data Summary

The following tables summarize the available quantitative spectroscopic data for **1-fluorooctane**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

<sup>1</sup>H NMR (Proton NMR)

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
~4.4 (predicted)	Triplet of Triplets (tt)	$2J_{HF} \approx 47.5$ Hz, $3J_{HH} \approx 6.3$ Hz	F-CH <sub>2</sub> -
~1.7 (predicted)	Multiplet	-CH <sub>2</sub> -CH <sub>2</sub> -F	
~1.3 (predicted)	Multiplet	-(CH <sub>2</sub> ) <sub>5</sub> -	
~0.9 (predicted)	Triplet	$3J_{HH} \approx 7.0$ Hz	-CH <sub>3</sub>

### <sup>13</sup>C NMR (Carbon-13 NMR)

Chemical Shift ( $\delta$ ) ppm	Multiplicity (due to <sup>19</sup> F coupling)	Coupling Constant (JCF) Hz	Assignment
~84.0 (predicted)	Triplet	Large (1JCF)	C1 (CH <sub>2</sub> F)
~30.5 (predicted)	Triplet	Medium (2JCF)	C2
~25.0 (predicted)	Triplet	Small (3JCF)	C3
~31.7, 29.1, 22.6 (predicted)	Singlet	C4, C5, C6	
~22.6 (predicted)	Singlet	C7	
~14.1 (predicted)	Singlet	C8 (CH <sub>3</sub> )	

### <sup>19</sup>F NMR (Fluorine-19 NMR)

A reported chemical shift for **1-fluorooctane** is -218.0 ppm (in toluene-d<sub>8</sub>, referenced to an external CFCl<sub>3</sub> standard).[1]

## Infrared (IR) Spectroscopy

The IR spectrum of **1-fluorooctane** is expected to show characteristic absorption bands for C-H and C-F bonds.

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
2850-3000	Strong	C-H stretching (alkane)
1450-1470	Medium	C-H bending (methylene)
1375-1385	Medium	C-H bending (methyl)
1000-1400	Strong	C-F stretching

## Mass Spectrometry (MS)

The mass spectrum of **1-fluorooctane** obtained by electron ionization (EI) shows a characteristic fragmentation pattern.

m/z	Relative Intensity	Assignment
43	High	[C <sub>3</sub> H <sub>7</sub> ] <sup>+</sup>
41	High	[C <sub>3</sub> H <sub>5</sub> ] <sup>+</sup>
57	High	[C <sub>4</sub> H <sub>9</sub> ] <sup>+</sup>

## Experimental Protocols

The following sections describe generalized experimental protocols for obtaining the spectroscopic data presented above. Specific parameters may vary depending on the instrumentation used.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

**Sample Preparation:** A sample of **1-fluorooctane** (typically 5-25 mg) is dissolved in a deuterated solvent (e.g., CDCl<sub>3</sub>, toluene-d<sub>8</sub>) to a final volume of approximately 0.6-0.7 mL in a standard 5 mm NMR tube. The solution should be homogeneous and free of particulate matter.

**Data Acquisition:**

- <sup>1</sup>H NMR: The spectrum is typically acquired on a 300, 400, or 500 MHz spectrometer. A standard pulse sequence is used, and the data is Fourier transformed to obtain the

spectrum. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

- $^{13}\text{C}$  NMR: The spectrum is acquired on the same spectrometer, often with proton decoupling to simplify the spectrum to singlets for each carbon (unless C-H coupling information is desired). Due to the low natural abundance of  $^{13}\text{C}$ , a larger number of scans is typically required.
- $^{19}\text{F}$  NMR: The spectrum is acquired on a spectrometer equipped with a fluorine probe. Chemical shifts are typically referenced to an external standard such as  $\text{CFCl}_3$ .

## Attenuated Total Reflectance-Infrared (ATR-IR) Spectroscopy

**Sample Preparation:** A small drop of liquid **1-fluorooctane** is placed directly onto the ATR crystal (e.g., diamond or zinc selenide).

**Data Acquisition:** A background spectrum of the clean, empty ATR crystal is first recorded. The sample is then applied, and the sample spectrum is acquired. The instrument measures the absorption of the evanescent wave that penetrates a few micrometers into the sample. The resulting spectrum is a plot of absorbance or transmittance versus wavenumber.

## Gas Chromatography-Mass Spectrometry (GC-MS)

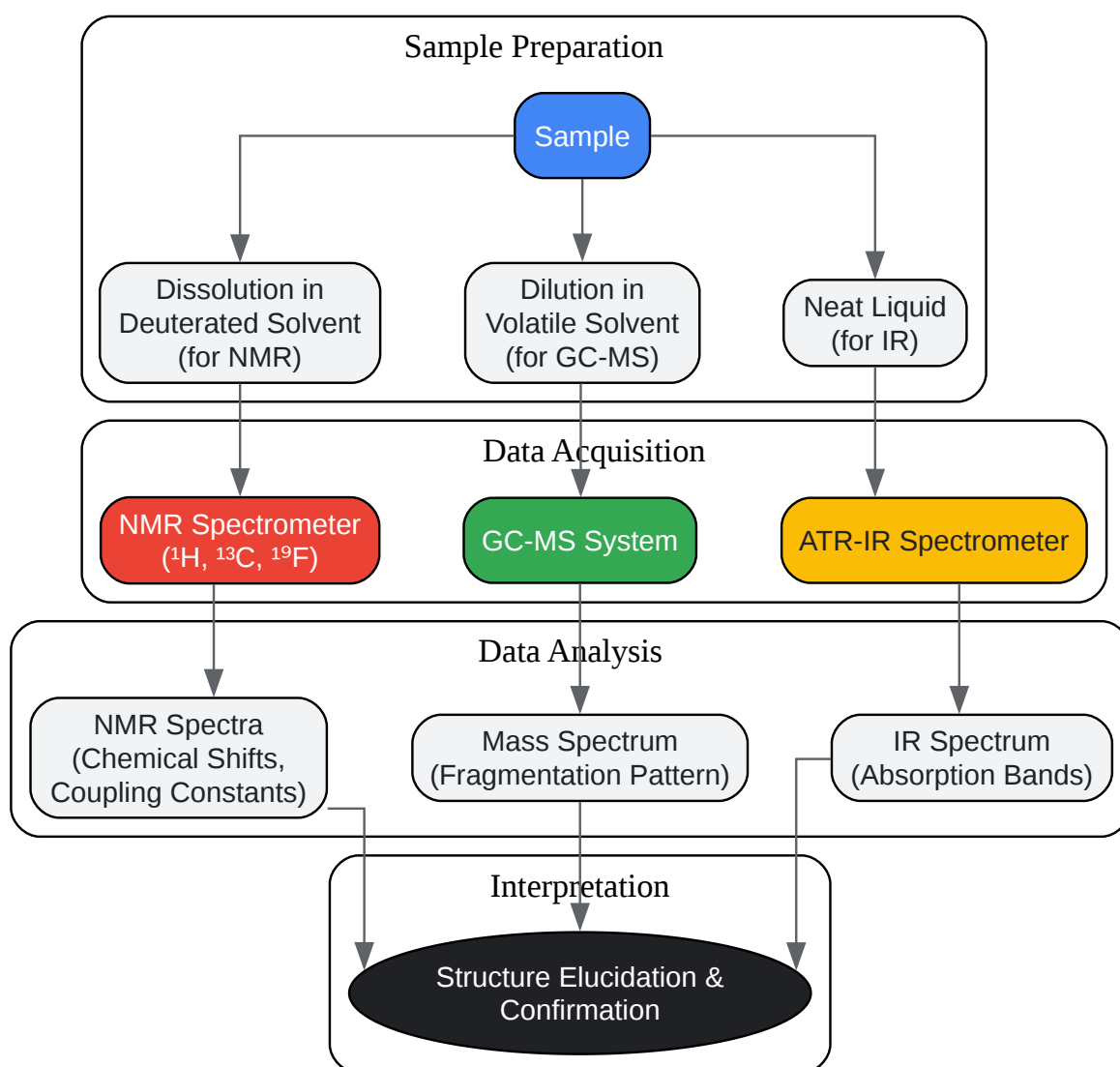
**Sample Preparation:** A dilute solution of **1-fluorooctane** is prepared in a volatile organic solvent (e.g., hexane or dichloromethane).

**Gas Chromatography:** The sample is injected into a gas chromatograph equipped with a suitable capillary column (e.g., a non-polar or semi-polar column). The oven temperature is programmed to increase over time to ensure separation of the analyte from any impurities. Helium is typically used as the carrier gas.

**Mass Spectrometry:** As the **1-fluorooctane** elutes from the GC column, it enters the ion source of the mass spectrometer. In electron ionization (EI) mode, the molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation. The resulting ions are then separated by their mass-to-charge ratio ( $m/z$ ) by a mass analyzer (e.g., a quadrupole) and detected.

## Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **1-fluorooctane**.



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Caption: Workflow for Spectroscopic Analysis of **1-Fluorooctane**.

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## References

- 1. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
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